Cas no 14426-42-7 (Ethyl 2-(4-chlorophenoxy)acetate)

14426-42-7 structure
Nome del prodotto:Ethyl 2-(4-chlorophenoxy)acetate
Ethyl 2-(4-chlorophenoxy)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2-(4-chlorophenoxy)acetate
- ETHYL (4-CHLOROPHENOXY)ACETATE
- (4-chloro-phenoxy)-acetic acid ethyl ester
- ethyl 2-(4-chlorophenoxy)ethanoate
- ethyl p-chlorophenoxyacetate
- ethyl-2-(4-chlorophenoxy)acetate
- Aceticacid, (4-chlorophenoxy)-, ethyl ester (9CI)
- Acetic acid, (p-chlorophenoxy)-,ethyl ester (6CI,7CI,8CI)
- (4-Chlorophenoxy)acetic acid ethyl ester
- Ethyl (p-chlorophenoxy)acetate
- Kangailing
- NSC 66307
- 4-CHLORO ETHYLPHENOXYACETATE
- Acetic acid, (4-chlorophenoxy)-, ethyl ester
- Ethyl(4-chlorophenoxy)acetate
- Ethyl2-(4-chlorophenoxy)acetate
- (4-CHLOROPHENOXY) ACETIC ACID ETHYL ESTER
- Ethyl [(4-chlorophenyl)oxy]acetate
- QULRDJFRGVHKLN-UHFFFAOYSA-N
- NSC-66307
- BS-21475
- CS-0208370
- NSC66307
- 14426-42-7
- ETHYL 4-CHLOROPHENOXYACETATE
- DTXSID60162658
- E79169
- AI3-16662
- AKOS000678514
- MFCD00957178
- NCIOpen2_002919
- AB07801
- SCHEMBL5207122
- Acetic acid, 2-(4-chlorophenoxy)-, ethyl ester
- FT-0637079
- DB-042725
- STK024710
- DTXCID2085149
-
- MDL: MFCD00957178
- Inchi: InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
- Chiave InChI: QULRDJFRGVHKLN-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(OCC(OCC)=O)=CC=1
Proprietà calcolate
- Massa esatta: 214.04000
- Massa monoisotopica: 214.039672
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 5
- Complessità: 176
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 35.5
- Carica superficiale: 0
- XLogP3: niente
Proprietà sperimentali
- Densità: 1.203
- Punto di ebollizione: 283.6°Cat760mmHg
- Punto di infiammabilità: 114.9°C
- Indice di rifrazione: 1.511
- PSA: 35.53000
- LogP: 2.28190
Ethyl 2-(4-chlorophenoxy)acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | E927368-10mg |
Ethyl 2-(4-chlorophenoxy)acetate |
14426-42-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AA71333-5g |
Ethyl 2-(4-chlorophenoxy)acetate |
14426-42-7 | 98% | 5g |
$35.00 | 2024-04-20 | |
OTAVAchemicals | 3010004-50MG |
ethyl 2-(4-chlorophenoxy)acetate |
14426-42-7 | 95% | 50MG |
$29 | 2023-07-07 | |
A2B Chem LLC | AA71333-25g |
Ethyl 2-(4-chlorophenoxy)acetate |
14426-42-7 | 98% | 25g |
$97.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1258176-1g |
Acetic acid, 2-(4-chlorophenoxy)-, ethyl ester |
14426-42-7 | 98% | 1g |
$60 | 2024-06-08 | |
eNovation Chemicals LLC | Y1258176-25g |
Acetic acid, 2-(4-chlorophenoxy)-, ethyl ester |
14426-42-7 | 98% | 25g |
$135 | 2024-06-08 | |
TRC | E927368-100mg |
Ethyl 2-(4-chlorophenoxy)acetate |
14426-42-7 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | E927368-50mg |
Ethyl 2-(4-chlorophenoxy)acetate |
14426-42-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
Aaron | AR001JW1-5g |
Acetic acid, 2-(4-chlorophenoxy)-, ethyl ester |
14426-42-7 | 98% | 5g |
$29.00 | 2025-01-21 | |
1PlusChem | 1P001JNP-1g |
Acetic acid, 2-(4-chlorophenoxy)-, ethyl ester |
14426-42-7 | 98% | 1g |
$11.00 | 2025-02-19 |
Ethyl 2-(4-chlorophenoxy)acetate Letteratura correlata
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
14426-42-7 (Ethyl 2-(4-chlorophenoxy)acetate) Prodotti correlati
- 120139-91-5((8-Methylquinolin-5-yl)methanol)
- 2171229-98-2(4-bromo-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)
- 1526554-56-2(1-(3-methoxypyridin-2-yl)-2-(methylamino)ethan-1-one)
- 1416439-78-5(2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol)
- 2227756-24-1(rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylic acid)
- 1340509-75-2(3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide)
- 13045-94-8(D-Melphalan)
- 1804460-84-1(3-Chloro-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 1805410-64-3(2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone)
- 2171163-93-0(3-(2S)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso